molecular formula C12H16ClNO2 B2709283 3-(Piperidin-4-yl)benzoic acid hydrochloride CAS No. 726185-55-3

3-(Piperidin-4-yl)benzoic acid hydrochloride

Cat. No.: B2709283
CAS No.: 726185-55-3
M. Wt: 241.72
InChI Key: WISJNYKHUINTKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 3-(Piperidin-4-yl)benzoic acid hydrochloride is the glycine transporter 1 (GlyT1) . GlyT1 is a protein that plays a crucial role in the regulation of glycine concentrations in the synaptic cleft . This compound acts as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are used for targeted protein degradation .

Mode of Action

This compound interacts with its target, GlyT1, by inhibiting its activity . This inhibition increases the levels of glycine in the synaptic cleft, promoting the activation of the N-methyl-D-aspartate (NMDA) receptor . The compound’s role as a semi-flexible linker in PROTACs impacts the 3D orientation of the degrader, influencing ternary complex formation and optimization of drug-like properties .

Biochemical Pathways

The biochemical pathway affected by this compound involves the regulation of glycine concentrations in the synaptic cleft . By inhibiting GlyT1, the compound increases glycine levels, which in turn activates the NMDA receptor . This activation is believed to play a critical role in the pathophysiology of schizophrenia and may be associated with the development of negative symptoms and cognitive deficits in the illness .

Pharmacokinetics

It is known that the compound is used in the development of protacs , which are designed to have good bioavailability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of GlyT1 and the subsequent increase in glycine levels in the synaptic cleft . This leads to the activation of the NMDA receptor, which is believed to improve the negative symptoms and cognitive impairments associated with schizophrenia .

Action Environment

It is known that the compound is stored at a temperature of 2-8°c , suggesting that temperature could be a factor influencing its stability.

Safety and Hazards

The safety information available indicates that 3-(Piperidin-4-yl)benzoic acid hydrochloride is a combustible solid . It has a WGK of 3, indicating that it is highly hazardous to water .

Future Directions

The future directions of 3-(Piperidin-4-yl)benzoic acid hydrochloride are likely to be influenced by its role in PROTAC development . As a semi-flexible linker, it could play a crucial role in the design of new PROTACs and contribute to the advancement of targeted protein degradation strategies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-piperidone hydrochloride with benzoic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable base, such as sodium carbonate, and a solvent mixture, such as dioxane and water . The reaction temperature is maintained between 70-80°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and precise control of reaction parameters to achieve consistent product quality. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

3-piperidin-4-ylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISJNYKHUINTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.